molecular formula C19H24N2O4S2 B6573804 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide CAS No. 946347-67-7

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide

Cat. No.: B6573804
CAS No.: 946347-67-7
M. Wt: 408.5 g/mol
InChI Key: RVQXWSVONDVFEQ-UHFFFAOYSA-N
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Description

The compound N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide is a complex organic molecule characterized by its sulfonyl and tetrahydroquinolin groups. It finds applications in various fields such as chemistry, biology, and medicine due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Formation of Intermediate Quinoline

    • Reagents: : Quinoline derivatives, ethanesulfonyl chloride.

    • Conditions: : Reaction under inert atmosphere, typically nitrogen or argon. Use of organic solvents like dichloromethane.

  • Step 2: Sulfonamide Formation

    • Reagents: : Intermediate quinoline, 2,4-dimethylbenzenesulfonamide.

    • Conditions: : Mild heating (50-80°C), catalyst (e.g., Lewis acids).

Industrial Production Methods

  • Batch Synthesis: : Carried out in multiple stages with purification steps in between to ensure high yield and purity.

  • Continuous Flow: : Employs continuous reactors for large-scale production, ensuring consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation to form quinoline oxides.

  • Reduction: : Reduction to tetrahydroquinoline derivatives.

  • Substitution: : Aromatic substitution reactions, particularly on the benzene ring.

Common Reagents and Conditions

  • Oxidizing Agents: : KMnO4, H2O2.

  • Reducing Agents: : LiAlH4, NaBH4.

  • Substitution: : Nitration, sulfonation with concentrated acids (e.g., H2SO4, HNO3).

Major Products

  • Oxidation: : Quinoline oxides.

  • Reduction: : Dihydroquinoline derivatives.

  • Substitution: : Nitro- or sulfonyl-substituted products.

Scientific Research Applications

Chemistry

  • Used as a building block in organic synthesis for creating more complex molecules.

Biology

  • Studied for its potential as an inhibitor in various enzymatic reactions.

Medicine

  • Investigated for its potential anti-inflammatory and anti-cancer properties.

Industry

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound operates through interaction with specific molecular targets such as enzymes and receptors. Its sulfonyl groups are essential for binding interactions, which inhibit or modulate the activity of target molecules. Pathways affected include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-benzenesulfonamide: .

  • N-[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzenesulfonamide: .

Uniqueness

  • The presence of both ethanesulfonyl and 2,4-dimethylbenzenesulfonamide groups in the same molecule enhances its binding affinity and specificity compared to similar compounds, making it particularly effective in its applications.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-4-26(22,23)21-11-5-6-16-13-17(8-9-18(16)21)20-27(24,25)19-10-7-14(2)12-15(19)3/h7-10,12-13,20H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQXWSVONDVFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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